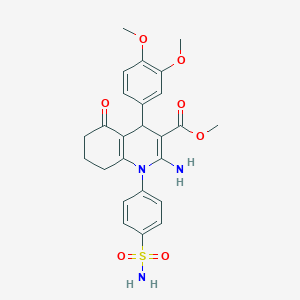

Methyl 2-amino-4-(3,4-dimethoxyphenyl)-5-oxo-1-(4-sulfamoylphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

Methyl 2-amino-4-(3,4-dimethoxyphenyl)-5-oxo-1-(4-sulfamoylphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that combines various functional groups

Properties

Molecular Formula |

C25H27N3O7S |

|---|---|

Molecular Weight |

513.6 g/mol |

IUPAC Name |

methyl 2-amino-4-(3,4-dimethoxyphenyl)-5-oxo-1-(4-sulfamoylphenyl)-4,6,7,8-tetrahydroquinoline-3-carboxylate |

InChI |

InChI=1S/C25H27N3O7S/c1-33-19-12-7-14(13-20(19)34-2)21-22-17(5-4-6-18(22)29)28(24(26)23(21)25(30)35-3)15-8-10-16(11-9-15)36(27,31)32/h7-13,21H,4-6,26H2,1-3H3,(H2,27,31,32) |

InChI Key |

SSLPRHWQVPRMGA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C2C3=C(CCCC3=O)N(C(=C2C(=O)OC)N)C4=CC=C(C=C4)S(=O)(=O)N)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4-(3,4-dimethoxyphenyl)-5-oxo-1-(4-sulfamoylphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes, amines, and esters under controlled conditions. The reaction often requires catalysts and specific temperature and pH conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(3,4-dimethoxyphenyl)-5-oxo-1-(4-sulfamoylphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield different quinoline derivatives, while reduction could lead to various amine or alcohol derivatives.

Scientific Research Applications

Methyl 2-amino-4-(3,4-dimethoxyphenyl)-5-oxo-1-(4-sulfamoylphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-(3,4-dimethoxyphenyl)-5-oxo-1-(4-sulfamoylphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can trigger various biochemical pathways, leading to the desired therapeutic or chemical effects.

Comparison with Similar Compounds

Similar Compounds

- Methyl 2-amino-4-(3,4-dimethoxyphenyl)-5-oxo-1-(4-methylphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

- Methyl 2-amino-4-(3,4-dimethoxyphenyl)-5-oxo-1-(4-chlorophenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Uniqueness

What sets Methyl 2-amino-4-(3,4-dimethoxyphenyl)-5-oxo-1-(4-sulfamoylphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate apart is its unique combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. This makes it a valuable compound for various scientific and industrial applications.

Biological Activity

Methyl 2-amino-4-(3,4-dimethoxyphenyl)-5-oxo-1-(4-sulfamoylphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a synthetic compound belonging to the class of hexahydroquinoline derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula : C25H27N3O7S

- Molecular Weight : 493.56 g/mol

- CAS Number : 3857709

The structure features a hexahydroquinoline ring system substituted with various functional groups that may contribute to its biological activity.

Antitumor Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antitumor effects. For instance:

- Mechanism of Action : Some derivatives have been shown to intercalate DNA and inhibit cellular proliferation in cancer cell lines. This intercalation disrupts DNA replication and transcription processes.

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties:

- Activity Against Bacteria : Preliminary screening indicates that similar compounds demonstrate activity against both gram-positive and gram-negative bacterial strains. The zones of inhibition (ZI) were measured against standard antibiotics for comparison.

| Compound | Gram-positive ZI (mm) | Gram-negative ZI (mm) |

|---|---|---|

| Compound A | 16 | 12 |

| Compound B | 18 | 10 |

| Methyl Derivative | 15 | 11 |

Enzyme Inhibition Studies

Enzyme inhibition assays indicate that this compound may act as an inhibitor for several key enzymes involved in metabolic pathways:

- Acetylcholinesterase (AChE) : The compound showed promising inhibition with an IC50 value comparable to standard inhibitors.

| Enzyme | IC50 Value (µM) | Standard Inhibitor IC50 (µM) |

|---|---|---|

| AChE | 0.95 | 0.87 |

| BChE | 0.87 | 0.80 |

Antioxidant Activity

The antioxidant potential of the compound was assessed using DPPH and ABTS assays:

- DPPH Scavenging Activity : The compound exhibited a moderate scavenging effect with an IC50 value indicating its ability to neutralize free radicals.

Study on Antitumor Effects

In a study published in a peer-reviewed journal, researchers evaluated the antitumor effects of various hexahydroquinoline derivatives. They found that methyl derivatives like the one displayed significant cytotoxicity against human cancer cell lines through apoptosis induction and cell cycle arrest at the G2/M phase.

Research on Antimicrobial Properties

A comparative analysis involving several compounds revealed that those with similar structural motifs to methyl 2-amino derivatives showed effective antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli.

Enzyme Inhibition Research

Further studies indicated that the compound could serve as a lead for developing new AChE inhibitors for treating Alzheimer's disease. The structure-activity relationship (SAR) analysis suggests modifications could enhance potency and selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.